N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
CAS No.: 1396813-24-3
Cat. No.: VC6934701
Molecular Formula: C21H20F4N2O3
Molecular Weight: 424.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396813-24-3 |
|---|---|
| Molecular Formula | C21H20F4N2O3 |
| Molecular Weight | 424.396 |
| IUPAC Name | N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
| Standard InChI | InChI=1S/C21H20F4N2O3/c22-18-4-2-1-3-17(18)20(29)27-11-9-14(10-12-27)13-26-19(28)15-5-7-16(8-6-15)30-21(23,24)25/h1-8,14H,9-13H2,(H,26,28) |
| Standard InChI Key | MACIQMZHRUZREI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=CC=C3F |
Introduction
Synthesis and Characterization
Synthetic Pathways
While the exact synthesis route for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is undisclosed, analogous benzoylpiperidine derivatives are typically synthesized through multi-step protocols involving:
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Piperidine Functionalization: Introduction of the fluorobenzoyl group via acylation reactions using 2-fluorobenzoyl chloride under basic conditions .
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Methylene Bridge Formation: Alkylation of the piperidine nitrogen with a chloromethyl intermediate followed by nucleophilic substitution .
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Benzamide Coupling: Reaction of the secondary amine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a coupling agent such as HATU.
Purification often employs column chromatography or recrystallization to achieve >95% purity, as validated by HPLC and NMR spectroscopy.
Structural Significance in Drug Design
Benzoylpiperidine as a Privileged Scaffold
The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry due to its versatility in targeting enzymes, receptors, and transporters . Key attributes include:
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Metabolic Stability: Resistance to cytochrome P450-mediated oxidation, extending half-life in vivo .
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Bioisosteric Potential: Serves as a substitute for piperazine rings while maintaining conformational rigidity .
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Diverse Pharmacophore Integration: Accommodates substituents like fluorine and trifluoromethoxy groups to fine-tune selectivity .
Table 2: Therapeutic Applications of Benzoylpiperidine Derivatives
| Therapeutic Area | Target Protein | Example Compound |
|---|---|---|
| Neuroprotection | 5-HT receptors | Altanserin |
| Cancer | Monoacylglycerol lipase | Reversible MAGL inhibitors |
| Antipsychotics | Dopamine D receptors | Haloperidol analogs |
The 4-(2-fluorobenzoyl)piperidine subunit in the subject compound may anchor ligand-receptor interactions, analogous to serotoninergic agents like altanserin .
Challenges and Future Directions
Research Gaps
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ADME/Toxicity Profiling: No pharmacokinetic or safety data are available for this compound.
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Target Validation: Requires in vitro binding assays against candidate receptors/enzymes.
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Synthetic Scalability: Optimization of yield and purity for preclinical studies.
Strategic Recommendations
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Conduct high-throughput screening to identify primary targets.
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Modify the trifluoromethoxy group to explore structure-activity relationships.
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Evaluate metabolic stability in hepatocyte models.
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